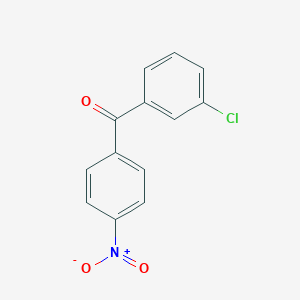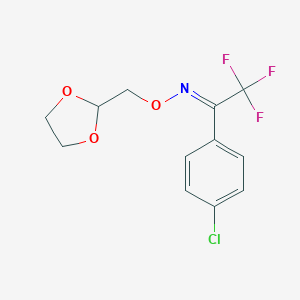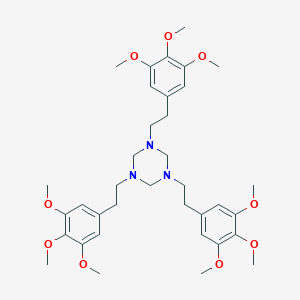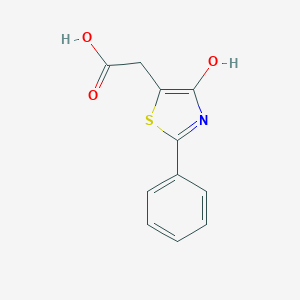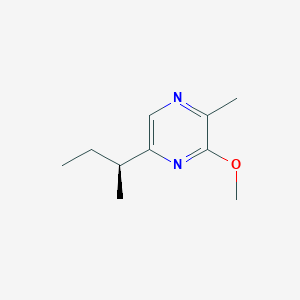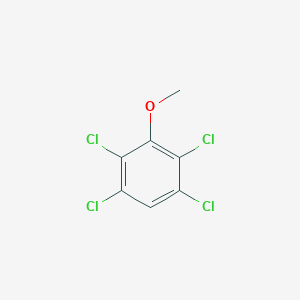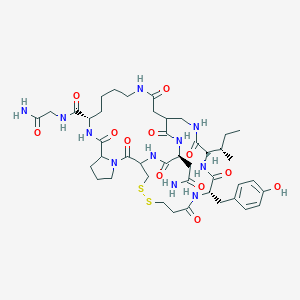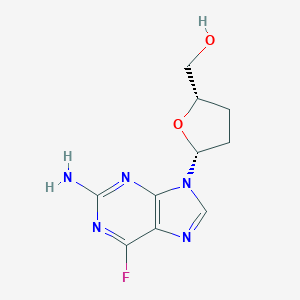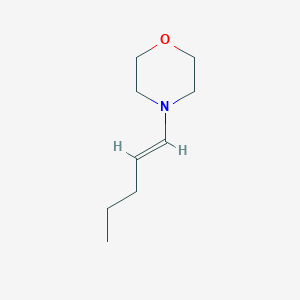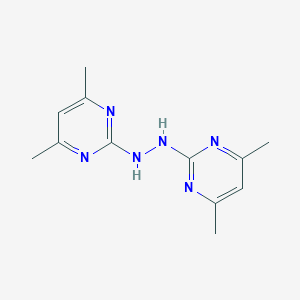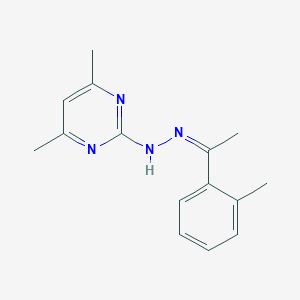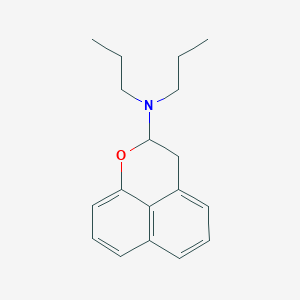
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene, commonly known as DPA, is a fluorescent molecule that has been widely used in scientific research. It is a small molecule that can be easily synthesized and has unique optical properties that make it useful in a variety of applications.
Mecanismo De Acción
The mechanism of action of DPA is not fully understood, but it is believed to involve the chelation of metal ions. DPA has a nitrogen and an oxygen atom that can coordinate with metal ions, forming a complex that is fluorescent.
Efectos Bioquímicos Y Fisiológicos
DPA has not been extensively studied for its biochemical and physiological effects. However, it has been shown to be non-toxic to cells and can be used in live-cell imaging experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of DPA is its high selectivity for certain metal ions. This makes it useful in a variety of applications, such as the detection of metal ions in biological samples. However, one limitation of DPA is its low quantum yield, which can make it difficult to detect in some experiments.
Direcciones Futuras
There are several future directions for the use of DPA in scientific research. One possible direction is the development of new fluorescent probes based on DPA. These probes could have improved optical properties and selectivity for certain metal ions. Another direction is the use of DPA in the development of new biosensors for the detection of metal ions in environmental and clinical samples. Finally, DPA could be used in the development of new imaging techniques for the detection of metal ions in living organisms.
In conclusion, DPA is a unique fluorescent molecule that has been widely used in scientific research. Its high selectivity for certain metal ions makes it useful in a variety of applications, and there are several future directions for its use in scientific research.
Métodos De Síntesis
DPA can be synthesized using a simple two-step process. The first step involves the reaction of dipropylamine with 2-chloro-1,3-dimethylimidazolinium chloride to form 2-dipropylamino-1,3-dimethylimidazolinium chloride. The second step involves the reaction of this intermediate with 1,2-epoxyoctane to form DPA.
Aplicaciones Científicas De Investigación
DPA has been used in a variety of scientific research applications. One of the most common uses of DPA is as a fluorescent probe for the detection of metal ions. DPA has a high affinity for certain metal ions, such as zinc and copper, and can be used to detect their presence in biological samples.
Propiedades
Número CAS |
132766-67-7 |
|---|---|
Nombre del producto |
2-Dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Fórmula molecular |
C18H23NO |
Peso molecular |
269.4 g/mol |
Nombre IUPAC |
N,N-dipropyl-2-oxatricyclo[7.3.1.05,13]trideca-1(12),5,7,9(13),10-pentaen-3-amine |
InChI |
InChI=1S/C18H23NO/c1-3-11-19(12-4-2)17-13-15-9-5-7-14-8-6-10-16(20-17)18(14)15/h5-10,17H,3-4,11-13H2,1-2H3 |
Clave InChI |
NWRZBSLJIXDGFG-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
SMILES canónico |
CCCN(CCC)C1CC2=CC=CC3=C2C(=CC=C3)O1 |
Sinónimos |
2-dipropylamino-1-oxa-2,3-dihydro-1H-phenalene |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



